1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
Description
The compound 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one (hereafter referred to as the target compound) is a pyrazoline derivative featuring a fused quinoline ring and a furan substituent. Its molecular formula is C₂₃H₂₀ClN₃O₂, with a molecular weight of 406.88 g/mol (calculated from its structure) . The pyrazoline core (4,5-dihydro-1H-pyrazol-1-yl) and furan-2-yl substituent further enhance structural diversity, which is critical for structure-activity relationship (SAR) studies in drug discovery .
Properties
IUPAC Name |
1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-3-6-19(26)25-17(12-16(24-25)18-9-5-10-27-18)15-11-14-8-4-7-13(2)20(14)23-21(15)22/h4-5,7-11,17H,3,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFWIANCUDTFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=CC=CC(=C4N=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic compound that integrates multiple heterocyclic moieties, specifically quinoline, pyrazole, and furan. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound features:
- Quinoline moiety : Known for its diverse biological activities.
- Furan ring : Often associated with anti-inflammatory and antimicrobial properties.
- Dihydropyrazole structure : Recognized for its role in various therapeutic applications.
The presence of these heterocycles enhances the compound's potential interactions with biological targets.
Biological Activity Overview
Research on similar compounds indicates a broad spectrum of biological activities, including:
Antimicrobial Activity
Compounds with pyrazole and quinoline structures have demonstrated significant antimicrobial effects. For instance, derivatives have shown efficacy against various bacterial strains such as E. coli and S. aureus .
Anticancer Properties
Studies suggest that compounds containing pyrazole can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. Compounds similar to the target molecule have been tested for their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6, showing promising results .
The synthesis of this compound typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice. Characterization techniques like NMR and MS are crucial to confirm the structure .
Mechanism of Action :
The compound likely exerts its biological effects through interaction with specific enzymes or receptors involved in inflammation and cancer progression. For example, inhibition of cyclooxygenase enzymes (COX) has been observed in related pyrazole compounds, leading to reduced inflammatory responses .
Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole derivatives for their antimicrobial activity against E. coli and S. aureus. The results indicated that certain modifications to the pyrazole structure enhanced activity significantly, suggesting that structural variations can lead to improved efficacy .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a range of pyrazole derivatives were screened against various cancer cell lines. Results showed that modifications at the 3-position of the pyrazole ring could enhance cytotoxicity, indicating a structure–activity relationship that warrants further exploration .
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Quinoline core, furan ring, dihydropyrazole | Antimicrobial, anticancer, anti-inflammatory |
| Phenylbutazone | Pyrazolidinedione | Anti-inflammatory |
| 1-Acetylpyrazole | Pyrazole core | Antimicrobial |
Scientific Research Applications
Structural Characteristics
The chemical structure of the compound can be represented as follows:
This structure is significant as it combines elements known for their pharmacological properties, making it a candidate for further investigation in drug discovery.
Biological Activities
Research indicates that compounds with similar structural features exhibit various biological activities. The following table summarizes the key activities associated with derivatives of quinoline and pyrazoline:
Medicinal Chemistry Applications
The compound's potential in medicinal chemistry is underscored by its ability to serve as a lead compound for the development of new drugs. Notable applications include:
1. Cancer Therapy
Recent studies have highlighted the design of pyrazoline derivatives as inhibitors of specific oncogenic pathways, such as the STAT3 signaling pathway in breast cancer cells. The incorporation of the quinoline structure may enhance the efficacy of these compounds against resistant cancer phenotypes .
2. Antimicrobial Agents
Compounds derived from quinolines have shown promise as antimicrobial agents. Research indicates that modifications to the quinoline ring can improve activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
3. Anti-inflammatory Drugs
The anti-inflammatory properties associated with pyrazolines suggest that this compound could be developed into treatments for chronic inflammatory conditions. Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines, providing a pathway for therapeutic development .
Case Studies
Several studies illustrate the practical applications of compounds similar to 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one :
Case Study 1: Anticancer Activity
A study explored a series of pyrazoline derivatives, revealing that those with quinoline substitutions exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research on quinoline-based compounds demonstrated enhanced antibacterial activity when tested against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to novel antibiotics capable of overcoming resistance mechanisms .
Case Study 3: Anti-inflammatory Effects
In vitro assays showed that pyrazoline derivatives significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating diseases characterized by excessive inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to the 1,3,5-trisubstituted pyrazoline family. Below is a comparative analysis with key analogs, focusing on structural features, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
| Compound Name / Identifier | Substituents (R₁, R₂, R₃) | Molecular Weight (g/mol) | Crystal System | Biological Activity (Reported) |
|---|---|---|---|---|
| Target Compound | R₁ = 2-chloro-8-methylquinolin-3-yl | 406.88 | Not reported | Not explicitly studied (inferred SAR) |
| R₂ = furan-2-yl | ||||
| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-...] | R₁ = 4-bromophenyl | 389.26 | Triclinic (P1) | Antimicrobial potential |
| R₂ = 4-fluorophenyl | ||||
| 2-(5-Phenyl-1-(quinolin-2-yl)-...) [4] | R₁ = quinolin-2-yl | 399.44 | Not reported | Fluorescent probes, electroluminescence |
| R₂ = phenyl | ||||
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-1H-pyrazole [8] | R₁ = benzo[d][1,3]dioxol-5-yl | 296.29 | Not reported | Antimicrobial activity |
Key Observations:
Substituent Impact on Bioactivity: The bromo/fluoro-phenyl analog (MW 389.26) exhibits antimicrobial properties, likely due to halogen-enhanced lipophilicity and membrane penetration . The target compound’s chloro-methylquinoline group may confer similar advantages, but its larger aromatic system could improve DNA intercalation (common in quinolines) . The benzo[d][1,3]dioxol-5-yl analog (MW 296.29) shows reduced molecular weight and simpler substituents, correlating with moderate antimicrobial efficacy compared to halogenated derivatives .
Crystallographic Trends: The bromo/fluoro-phenyl analog crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.7502 Å, b = 10.1253 Å, c = 13.7792 Å . The target compound’s bulkier quinoline substituent may favor a monoclinic or orthorhombic system, though experimental data is lacking.
Q & A
Basic Research Question
- X-ray diffraction (XRD) : Resolves dihydro-pyrazole ring conformation (torsion angles: , ) and substituent positions .
- ¹H/¹³C NMR : Coupling constants () confirm vicinal protons in the pyrazoline ring .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (, ) .
How should discrepancies between computational docking predictions and experimental binding data be addressed?
Advanced Research Question
Discrepancies arise from force field inaccuracies or protonation state mismatches. Mitigation strategies:
- Molecular dynamics (MD) simulations : Refine docking poses using explicit solvent models.
- Crystallographic validation : Compare predicted binding modes with XRD-derived ligand-protein interactions .
- pKa adjustment : Account for ionization states of quinoline and furan moieties under physiological pH .
What strategies resolve contradictory bioactivity between in vitro and cell-based assays?
Advanced Research Question
Contradictions may reflect poor membrane permeability or metabolic instability. Solutions:
- Isotopic labeling : Track metabolite stability using -tagged analogs .
- Permeability assays : Use Caco-2 cell monolayers to assess passive diffusion.
- LC-MS/MS profiling : Identify degradation products in cell lysates .
What parameters are critical in designing environmental fate studies for this compound?
Basic Research Question
Long-term environmental studies should assess:
- Degradation pathways : Hydrolysis (pH-dependent), photolysis, and microbial breakdown.
- Bioaccumulation : Log measurements to estimate lipid solubility.
- Analytical methods : LC-MS/MS for detecting sub-ppb concentrations in water/soil .
How do advanced spectroscopic techniques resolve structural ambiguities in intermediates?
Advanced Research Question
- 2D NMR (COSY/HSQC) : Maps proton-proton and proton-carbon correlations, distinguishing regioisomers .
- HRMS with MS/MS : Fragmentation patterns confirm backbone connectivity.
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering) in solution .
How does crystallography elucidate substituent effects on pharmacological activity?
Advanced Research Question
XRD reveals:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
